

# comparing Sodium 2-oxopropanoate- $^{13}\text{C}$ with $[1-^{13}\text{C}]$ pyruvate

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## Compound of Interest

Compound Name: Sodium 2-oxopropanoate- $^{13}\text{C}$

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## A Guide to Sodium $[1-^{13}\text{C}]$ pyruvate for Metabolic Research

### An Objective Evaluation of a Key Metabolic Tracer

For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of tracer is critical. This guide provides a comprehensive overview of Sodium  $[1-^{13}\text{C}]$ pyruvate, a non-radioactive, isotopically labeled compound central to real-time, in vivo metabolic imaging.

### Understanding the Nomenclature: Sodium 2-oxopropanoate- $^{13}\text{C}$ vs. $[1-^{13}\text{C}]$ pyruvate

It is essential to clarify that "Sodium 2-oxopropanoate- $^{13}\text{C}$ " and "Sodium  $[1-^{13}\text{C}]$ pyruvate" are synonymous terms for the same molecule.<sup>[1][2][3]</sup> "2-oxopropanoate" is the systematic IUPAC name for pyruvate, the conjugate base of pyruvic acid.<sup>[1]</sup> The " $[1-^{13}\text{C}]$ " notation specifies that the carbon atom at the first position (the carboxyl carbon) is the stable, heavy isotope Carbon-13.<sup>[4]</sup> Commercially, this compound is supplied as a solid sodium salt.<sup>[4][5]</sup>

## Chemical and Physical Properties

A summary of the key physicochemical properties of Sodium  $[1-^{13}\text{C}]$ pyruvate is presented below.

Property	Value
Chemical Formula	CH <sub>3</sub> CO <sup>13</sup> CO <sub>2</sub> Na
Molecular Weight	111.04 g/mol <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Isotopic Purity	≥99 atom % <sup>13</sup> C <a href="#">[4]</a>
Form	Solid <a href="#">[4]</a>
Melting Point	>300 °C <a href="#">[4]</a>
Storage Temperature	2-8°C, protected from light <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	87976-71-4 <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>

## Core Application: Hyperpolarized <sup>13</sup>C Magnetic Resonance Imaging

The primary application of Sodium [1-<sup>13</sup>C]pyruvate is as a probe for metabolic imaging, particularly with hyperpolarized <sup>13</sup>C Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS).[\[6\]](#) This technique, utilizing dissolution Dynamic Nuclear Polarization (dDNP), dramatically enhances the <sup>13</sup>C MR signal by over 10,000-fold, enabling real-time visualization of metabolic pathways in vivo.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Following intravenous injection, the metabolic conversion of hyperpolarized [1-<sup>13</sup>C]pyruvate into downstream metabolites like [1-<sup>13</sup>C]lactate, [1-<sup>13</sup>C]alanine, and [<sup>13</sup>C]bicarbonate can be tracked dynamically.[\[9\]](#)[\[11\]](#)[\[12\]](#) This provides a powerful tool for investigating cellular metabolism non-invasively.[\[13\]](#)

## Key Metabolic Conversions

The fate of the <sup>13</sup>C label from pyruvate provides specific insights into distinct metabolic fluxes:

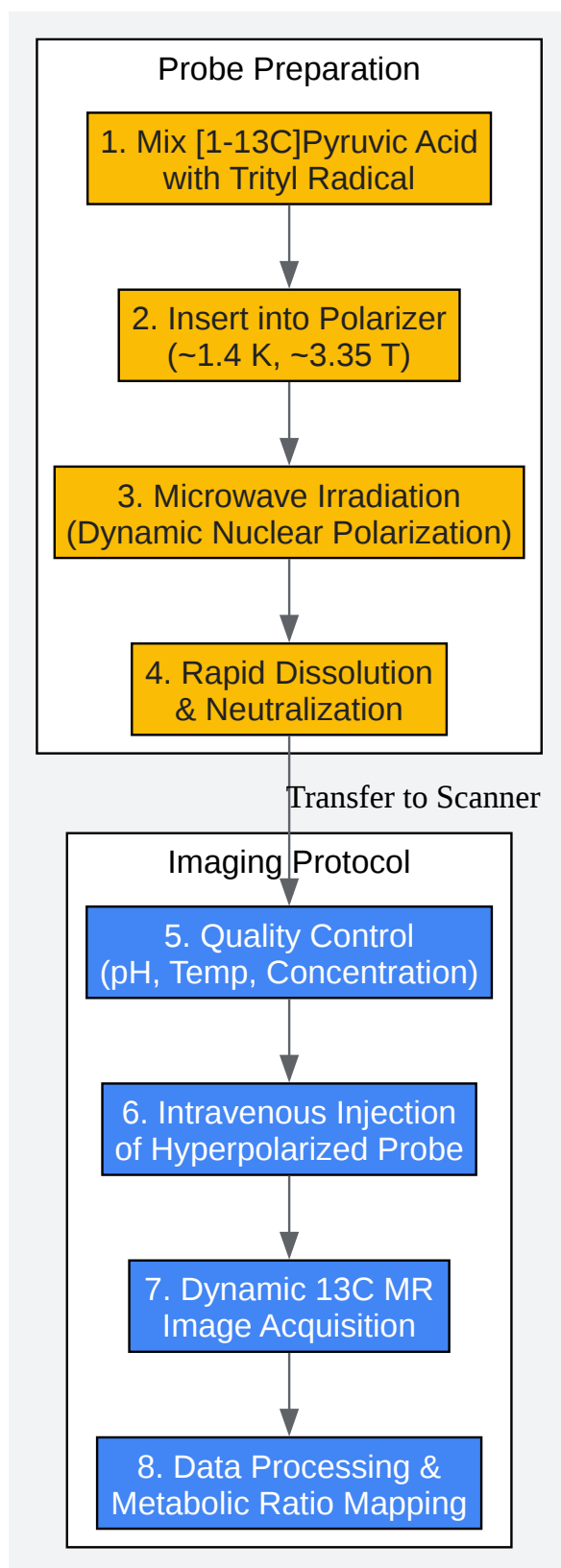
- [1-<sup>13</sup>C]pyruvate → [1-<sup>13</sup>C]lactate: Catalyzed by lactate dehydrogenase (LDH), this conversion is a key indicator of glycolytic activity. Elevated lactate production, known as the Warburg effect, is a hallmark of many cancers.[\[7\]](#)[\[13\]](#)

- $[1-^{13}\text{C}]\text{pyruvate} \rightarrow [1-^{13}\text{C}]\text{alanine}$ : This reaction is catalyzed by alanine transaminase (ALT) and reflects amino acid metabolism.[\[14\]](#)
- $[1-^{13}\text{C}]\text{pyruvate} \rightarrow ^{13}\text{CO}_2$  (detected as  $\text{H}^{13}\text{CO}_3^-$ ): The conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex releases the  $^{13}\text{C}$  label as  $^{13}\text{CO}_2$ , which is rapidly converted to  $[^{13}\text{C}]\text{bicarbonate}$ .[\[11\]](#)[\[15\]](#) This pathway is a direct measure of mitochondrial oxidative phosphorylation and entry into the TCA (Krebs) cycle.[\[15\]](#)[\[16\]](#)

## Visualizing Metabolic Pathways and Experimental Workflows

To better understand the utility of  $[1-^{13}\text{C}]\text{pyruvate}$ , the following diagrams illustrate its metabolic fate and the typical workflow for a hyperpolarized  $^{13}\text{C}$  MRI experiment.

Metabolic fate of injected  $[1-^{13}\text{C}]\text{pyruvate}$ .



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Workflow for a hyperpolarized  $^{13}\text{C}$  MRI experiment.

## Performance Data in Oncological Research

Hyperpolarized [1-<sup>13</sup>C]pyruvate MRI has shown significant promise in oncology for cancer detection, grading, and monitoring treatment response.<sup>[7]</sup> Preclinical and clinical studies have demonstrated increased lactate labeling in tumors compared to healthy tissue.<sup>[7]</sup>

Application	Finding	Model / Patient Population
Prostate Cancer Detection	Increased [1- <sup>13</sup> C]lactate/[1- <sup>13</sup> C]pyruvate ratio in tumor regions compared to healthy tissue. <sup>[10][17]</sup>	Human Prostate Cancer Patients <sup>[10][17]</sup>
Prostate Cancer Grading	Higher lactate labeling associated with higher-grade tumors.	Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model <sup>[7]</sup>
Brain Tumor Metabolism	Increased lactate and decreased bicarbonate production observed in glioma lesions. <sup>[18][19]</sup>	Human Glioma Patients <sup>[19]</sup>
Treatment Response	A decrease in the [1- <sup>13</sup> C]lactate/[1- <sup>13</sup> C]pyruvate ratio can be an early indicator of successful therapy. <sup>[17]</sup>	Preclinical Cancer Models <sup>[17]</sup>
Pancreatic Cancer	A decrease in the [1- <sup>13</sup> C]alanine/[1- <sup>13</sup> C]lactate ratio was observed in the progression from precursor lesions to adenocarcinoma. <sup>[7]</sup>	Preclinical Pancreatic Cancer Model <sup>[7]</sup>

## Experimental Protocols

### General Protocol for Hyperpolarization and In Vivo MRI

This section outlines a generalized protocol for the use of hyperpolarized [1-<sup>13</sup>C]pyruvate in preclinical MRI studies, based on common practices.<sup>[12][20][21][22][23]</sup>

### 1. Sample Preparation:

- A mixture is prepared containing [1-<sup>13</sup>C]pyruvic acid, an electron paramagnetic agent (e.g., 15 mM trityl radical OX063), and optionally a gadolinium-based contrast agent (e.g., 1.5 mM Dotarem).[12][22]
- Approximately 35-45 mg of this mixture is used for polarization.[12]

### 2. Hyperpolarization via dDNP:

- The sample is inserted into a DNP polarizer (e.g., HyperSense).[23]
- The sample is cooled to approximately 1.4 K in a high magnetic field (e.g., 3.35 T).[22]
- The sample is irradiated with microwaves for 60-90 minutes to transfer polarization from the electron spins of the radical to the <sup>13</sup>C nuclear spins.[23]

### 3. Dissolution and Formulation:

- The polarized solid is rapidly dissolved and neutralized with a heated, sterile aqueous buffer (e.g., containing Tris, NaOH, and EDTA) to produce an injectable solution at a physiological pH (~7.5).[12]
- The final concentration of the hyperpolarized pyruvate solution is typically between 80-100 mM.[12]
- The temperature of the final solution is rapidly brought to 37°C.

### 4. Injection and MR Acquisition:

- The hyperpolarized [1-<sup>13</sup>C]pyruvate solution is administered via intravenous injection (e.g., tail vein in rodents) over a period of a few seconds.[9]
- Dynamic <sup>13</sup>C MR spectroscopy or imaging acquisition begins just before or at the start of the injection to capture the arrival of the pyruvate and the subsequent real-time conversion to its metabolic products.[10][17]
- Specialized dual-tuned <sup>1</sup>H/<sup>13</sup>C RF coils are required for these experiments.[19][24]

- Data is typically acquired over 60-90 seconds, as the hyperpolarized signal decays back to thermal equilibrium via T1 relaxation.

## Alternative Tracers and Future Directions

While [1-<sup>13</sup>C]pyruvate is the most widely used hyperpolarized probe, other labeled molecules provide complementary metabolic information. For instance, [2-<sup>13</sup>C]pyruvate allows the <sup>13</sup>C label to enter the TCA cycle as [2-<sup>13</sup>C]acetyl-CoA, enabling the tracking of metabolites like [5-<sup>13</sup>C]glutamate.<sup>[12][25][26]</sup> This can provide deeper insights into mitochondrial function.<sup>[12][26]</sup> The use of hyperpolarized [1-<sup>13</sup>C]pyruvate is expanding beyond oncology into cardiovascular, renal, and neurological diseases, with numerous clinical trials underway to validate its diagnostic and prognostic utility.<sup>[15][20][27][28][29]</sup>

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